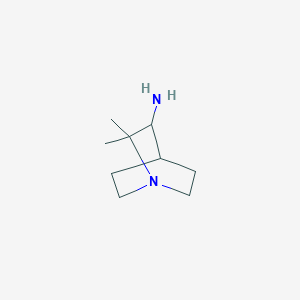
2,2-Dimethylquinuclidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylquinuclidin-3-amine is an organic compound with the molecular formula C9H18N2 It is a derivative of quinuclidine, a bicyclic amine, and features two methyl groups attached to the quinuclidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylquinuclidin-3-amine typically involves the alkylation of quinuclidine derivatives. One common method is the reaction of quinuclidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,2-Dimethylquinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinuclidinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinuclidine derivatives.
科学研究应用
2,2-Dimethylquinuclidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2,2-Dimethylquinuclidin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in neurological studies.
相似化合物的比较
Similar Compounds
Quinuclidine: The parent compound, lacking the two methyl groups.
2-Methylquinuclidine: A derivative with one methyl group.
3-Quinuclidinone: An oxidized form of quinuclidine.
Uniqueness
2,2-Dimethylquinuclidin-3-amine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain targets and alter its pharmacokinetic properties compared to its analogs.
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-9(2)8(10)7-3-5-11(9)6-4-7/h7-8H,3-6,10H2,1-2H3 |
InChI 键 |
NYVYKDKLJTYRFP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C2CCN1CC2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


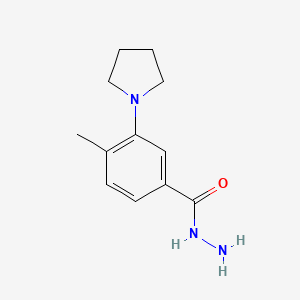
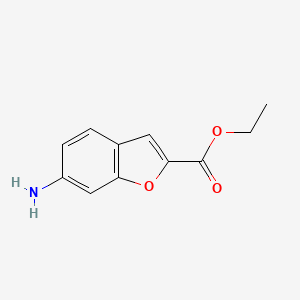
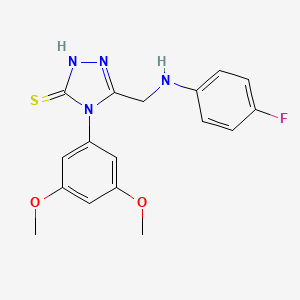

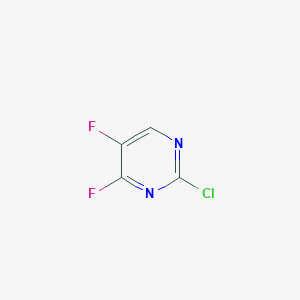
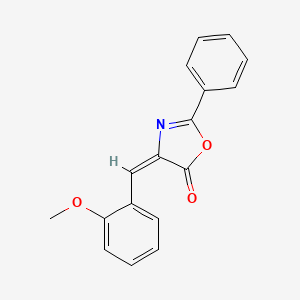
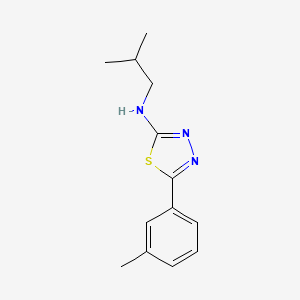
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11765688.png)

![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
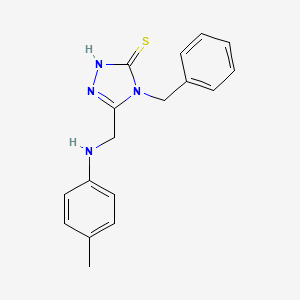
![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
